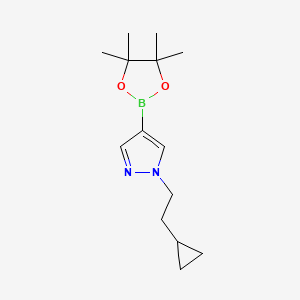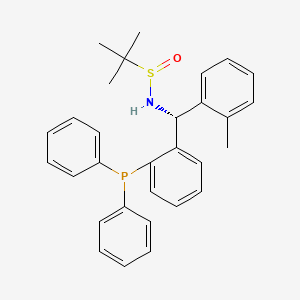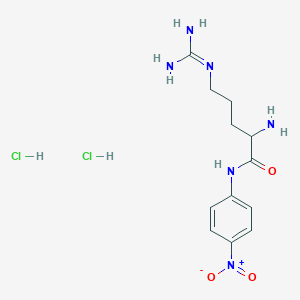
H-arg-pna.2hci
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine p-nitroanilide dihydrochloride is a chromogenic substrate commonly used in biochemical assays. It is particularly known for its role in measuring the activity of proteolytic enzymes such as cathepsin H and aminopeptidases . The compound has the chemical formula C12H18N6O3·2HCl and a molecular weight of 367.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine p-nitroanilide dihydrochloride typically involves the reaction of L-arginine with p-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of L-Arginine p-nitroanilide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine p-nitroanilide dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and may require acidic or basic conditions to proceed efficiently.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: Produces L-arginine and p-nitroaniline.
Reduction: Converts the nitro group to an amino group, forming L-arginine p-phenylenediamine.
Aplicaciones Científicas De Investigación
L-Arginine p-nitroanilide dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to measure the activity of proteolytic enzymes.
Medicine: Employed in diagnostic assays to detect enzyme activity in various diseases.
Chemistry: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industry: Applied in the production of enzyme-based products and assays.
Mecanismo De Acción
The compound exerts its effects by serving as a substrate for specific enzymes. When these enzymes act on L-Arginine p-nitroanilide dihydrochloride, they cleave the compound, releasing p-nitroaniline, which can be detected colorimetrically. This reaction allows researchers to quantify enzyme activity accurately . The molecular targets include proteolytic enzymes such as cathepsin H and aminopeptidases .
Comparación Con Compuestos Similares
Similar Compounds
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar purposes.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used in fluorescence-based assays.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Another substrate for enzyme activity measurement.
Uniqueness
L-Arginine p-nitroanilide dihydrochloride is unique due to its specific interaction with cathepsin H and aminopeptidases, making it highly valuable in assays targeting these enzymes . Its chromogenic properties also provide a straightforward method for detecting enzyme activity through colorimetric analysis .
Propiedades
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMDLFQVOFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
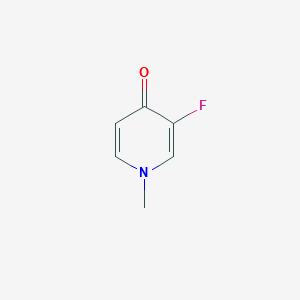
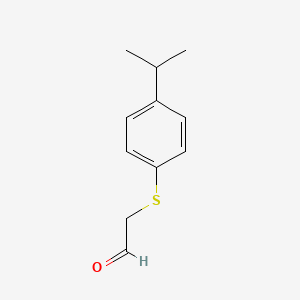

![N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
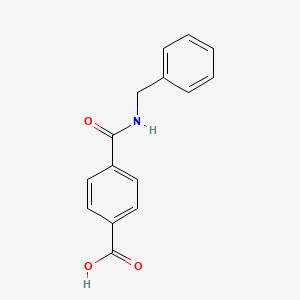
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

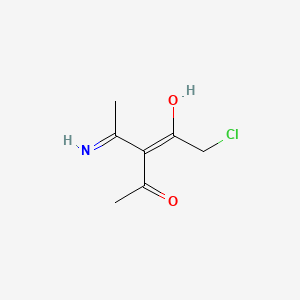
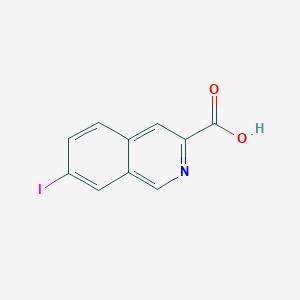
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
